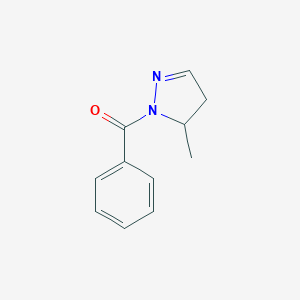![molecular formula C24H24FNO5S B257850 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B257850.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. This compound has been extensively studied in preclinical models and has demonstrated potent antitumor activity.
Wirkmechanismus
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, this compound has also been shown to inhibit the production of cytokines and chemokines, which are critical mediators of inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is its potent antitumor activity in various types of cancer. In addition, this compound has also shown efficacy in combination with other anticancer agents, which may allow for the development of more effective treatment regimens. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the development of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Another direction is the evaluation of this compound in the treatment of other types of cancer, such as solid tumors. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anticancer agents.
Synthesemethoden
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 1,1-dioxide tetrahydro-3-thiophenamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models and has demonstrated potent antitumor activity in various types of cancer, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, this compound has also shown efficacy in combination with other anticancer agents, such as rituximab and lenalidomide.
Eigenschaften
Molekularformel |
C24H24FNO5S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-3-2-4-21(13-17)30-15-24(27)26(20-11-12-32(28,29)16-20)14-22-9-10-23(31-22)18-5-7-19(25)8-6-18/h2-10,13,20H,11-12,14-16H2,1H3 |
InChI-Schlüssel |
YWILWVDKKMCEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)